molecular formula C20H20N2O3S B6581663 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine CAS No. 1208759-87-8

3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine

Cat. No. B6581663
CAS RN: 1208759-87-8
M. Wt: 368.5 g/mol
InChI Key: HPSJGQILIUHNAE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)methylsulfanyl-6-(4-methoxyphenyl)pyridazine, or 3-DMPMS-6-MMP, is a synthetic molecule belonging to the pyridazine family. It is an aromatic heterocyclic compound that is composed of three rings, two of which are nitrogen-containing and the third is a sulfur-containing ring. 3-DMPMS-6-MMP has been studied for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

Scientific Research Applications

3-DMPMS-6-MMP has been studied for its potential applications in medicinal chemistry and biochemistry due to its unique structural features. It has been used as a building block to synthesize other pyridazine derivatives, which are useful for studying the structure-activity relationship of various drugs. 3-DMPMS-6-MMP has also been used as a starting material for the synthesis of other heterocyclic compounds, such as pyrimidines, which have potential applications in medicinal chemistry. Additionally, 3-DMPMS-6-MMP has been used as a model compound for studying the mechanism of action of certain drugs, such as antifungal agents.

Mechanism of Action

The mechanism of action of 3-DMPMS-6-MMP is not well understood. However, it is known that the compound binds to certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed that the compound binds to certain receptors, such as the estrogen receptor, which can affect the activity of certain hormones. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPMS-6-MMP are not well understood. However, it has been shown to have antifungal activity in vitro, suggesting that it may have potential applications as an antifungal agent. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, the compound has been shown to bind to certain receptors, such as the estrogen receptor, which can affect the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 3-DMPMS-6-MMP in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has been shown to have antifungal activity in vitro, suggesting that it may have potential applications as an antifungal agent. Furthermore, the compound has been used as a model compound for studying the mechanism of action of certain drugs, such as antifungal agents.
The limitations of using 3-DMPMS-6-MMP in laboratory experiments include the fact that its mechanism of action is not well understood and its biochemical and physiological effects are not well understood. Additionally, the compound is not very stable and has a limited shelf life.

Future Directions

There are a number of potential future directions for the use of 3-DMPMS-6-MMP. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications as an antifungal agent. Additionally, the compound could be used as a model compound for studying the structure-activity relationship of various drugs. Furthermore, the compound could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyrimidines, which have potential applications in medicinal chemistry. Finally, the compound could be used as a building block for the synthesis of other pyridazine derivatives.

Synthesis Methods

3-DMPMS-6-MMP can be synthesized through a three-step process. First, 3-methoxyphenylsulfanyl-6-(4-methoxyphenyl)pyridazine is synthesized by reacting 4-methoxyphenylsulfonyl chloride with 4-methoxyphenylhydrazine. This reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The second step involves the replacement of the sulfonyl group with a methylsulfanyl group. This is accomplished by treating the product of the first step with methylsulfanyl chloride in the presence of aqueous sodium hydroxide. Finally, the third step involves the oxidation of the methylsulfanyl group to the dimethoxyphenyl group. This is accomplished by treating the product of the second step with a mixture of potassium permanganate and sodium hydroxide.

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)26-13-14-10-17(24-2)12-18(11-14)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJGQILIUHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-Dimethoxybenzyl)thio)-6-(4-methoxyphenyl)pyridazine

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